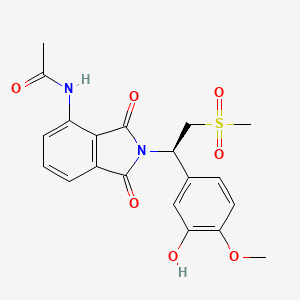

O3-Desethyl Apremilast

Description

Contextualization of Apremilast (B1683926) as a Parent Compound

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme prevalent in inflammatory cells. europa.eu By inhibiting PDE4, apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the production of various pro-inflammatory and anti-inflammatory mediators. europa.eudovepress.com This mechanism of action underpins its use in treating certain inflammatory conditions. Apremilast is the primary circulating component after oral administration. europa.eutga.gov.au

Apremilast is chemically known as (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide. unipi.it It is well-absorbed orally, with an absolute bioavailability of approximately 73%. tga.gov.auunipi.it

Overview of Apremilast Metabolic Pathways

Apremilast undergoes extensive metabolism in the body through a variety of pathways, meaning that the inhibition of a single pathway is unlikely to cause a significant drug-drug interaction. europa.eutga.gov.au These metabolic routes include:

Oxidation: This process is primarily mediated by the cytochrome P450 (CYP) enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2A6. europa.eutga.gov.audrugbank.com

Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. europa.eudrugbank.com

Conjugation: This process involves the attachment of a molecule, such as glucuronic acid, to the drug or its metabolites, which generally increases water solubility and facilitates excretion. europa.eudrugbank.com

Following oral administration, a significant portion of apremilast is metabolized, with unchanged drug accounting for 45% of the circulating radioactivity in one study. nih.govtandfonline.com In total, 23 metabolites of apremilast have been identified in plasma, urine, and feces. unipi.itdrugbank.com The major circulating metabolite is M12, which is the inactive glucuronide conjugate of O-demethylated apremilast. europa.eutga.gov.au Other notable metabolic reactions include O-deethylation, N-deacetylation, and hydroxylation. nih.govtandfonline.com

Introduction to O3-Desethyl Apremilast as a Key Metabolite and Impurity

This compound, also known as (S)-N-(2-(1-(3-Hydroxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, is a metabolite formed through the O-deethylation of the parent compound. nih.govtandfonline.comsynzeal.com This process involves the removal of an ethyl group from the ethoxy moiety of apremilast.

While it is a product of the body's natural metabolic processes, this compound is also recognized as a potential process-related impurity that can arise during the synthesis of apremilast. synzeal.com As such, its presence and quantity are important considerations for quality control during the manufacturing of the drug substance. synzeal.comajpaonline.com The accurate detection and quantification of this compound often necessitate the use of high-resolution chromatographic techniques like reverse-phase high-performance liquid chromatography (HPLC). ajpaonline.comvulcanchem.com

Further metabolism can lead to the formation of other related compounds. For instance, the subsequent removal of a methyl group from this compound results in the formation of O4-Desmethyl this compound. simsonpharma.compharmaffiliates.com Another related impurity is N-Desacetyl O4-desmethyl this compound. pharmaffiliates.comsynthinkchemicals.comallmpus.comallmpus.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O7S |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1 |

InChI Key |

SCUNUALPLIEGMD-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |

Origin of Product |

United States |

Structural Elucidation of O3 Desethyl Apremilast

Spectroscopic Methodologies for Structural Determination

Spectroscopy is fundamental to the structural elucidation of O3-Desethyl Apremilast (B1683926), offering insights into its atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of O3-Desethyl Apremilast.

¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the phthalimide (B116566) and phenyl rings, the methoxy (B1213986) group protons, the methyl protons of the acetamide (B32628) group, and the protons of the ethylsulfonyl side chain. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these protons to their specific locations within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.

While specific, publicly available NMR data for this compound is limited, a hypothetical data table based on its known structure is presented below to illustrate the expected findings.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.5 - 10.0 | s | 1H | -NH (acetamide) |

| 8.0 - 8.5 | m | 3H | Aromatic protons (phthalimide) |

| 6.8 - 7.2 | m | 3H | Aromatic protons (phenyl) |

| 5.5 - 5.8 | dd | 1H | CH-N |

| 3.8 - 4.0 | s | 3H | -OCH₃ |

| 3.5 - 3.8 | m | 2H | -CH₂-SO₂ |

| 2.9 - 3.1 | s | 3H | -SO₂-CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168 - 172 | C=O (acetamide and phthalimide) |

| 145 - 150 | Aromatic C-O |

| 110 - 140 | Aromatic C-H and C-C |

| 55 - 60 | -OCH₃ |

| 50 - 55 | CH-N |

| 40 - 45 | -CH₂-SO₂ |

| 30 - 35 | -SO₂-CH₃ |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C₂₀H₂₀N₂O₇S, by providing a precise mass measurement.

Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 433.10 | [M+H]⁺ (Protonated molecular ion) |

| 455.08 | [M+Na]⁺ (Sodium adduct) |

Chromatographic-Mass Spectrometric Integration for Structural Confirmation

The combination of chromatography and mass spectrometry provides a powerful tool for the separation and identification of compounds in a mixture.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an essential technique for the analysis of pharmaceutical compounds and their impurities. In the context of this compound, HPLC would be used to separate it from Apremilast and other related substances. The separation is typically achieved on a reversed-phase column, where compounds elute at different times (retention times) based on their polarity.

The HPLC system is coupled to a mass spectrometer, which provides mass analysis of the compounds as they elute from the column. This allows for the confirmation of the identity of this compound by correlating its retention time with its specific mass-to-charge ratio. This integrated approach is crucial for the unambiguous identification and quantification of this compound in various samples. While specific retention times are method-dependent, the principle of separation and detection remains a cornerstone of its analytical characterization.

Biosynthesis and Metabolic Formation of O3 Desethyl Apremilast

Enzymatic Pathways Leading to O-Deethylation

The metabolic transformation of Apremilast (B1683926) into its various metabolites, including O3-Desethyl Apremilast, is a complex process involving several enzymatic pathways. The O-deethylation reaction, specifically, is a key step in the biotransformation of the parent compound.

The metabolism of Apremilast is extensive and occurs through both oxidative metabolism mediated by the Cytochrome P450 (CYP) system, which is then followed by glucuronidation, and non-CYP mediated hydrolysis. fda.govnih.govnih.gov In vitro studies have demonstrated that the CYP-mediated metabolism of Apremilast is principally carried out by the CYP3A4 enzyme. fda.govnih.govnih.govresearchgate.net There are also minor contributions to its metabolism from CYP1A2 and CYP2A6. fda.govresearchgate.net The significant role of the CYP enzyme system highlights its importance in the clearance of Apremilast. researchgate.net Co-administration of Apremilast with strong inducers of CYP450 enzymes, such as rifampin, can lead to a reduction in the systemic exposure of Apremilast, potentially resulting in a loss of efficacy. fda.govnih.gov

Following the oral administration of Apremilast, the drug is extensively metabolized through multiple pathways. researchgate.net While O-demethylation is a major metabolic route, O-deethylation is also identified as one of the pathways, leading to the formation of minor circulating and excreted compounds. researchgate.net This indicates that the enzymatic machinery, specifically the CYP450 enzymes, can act on the ethoxy group of the Apremilast molecule, resulting in the formation of this compound. The formation of this metabolite is part of a broader metabolic profile that also includes N-deacetylation, hydroxylation, and glucuronidation. researchgate.net

Characterization as a Metabolite and Impurity Source

This compound is recognized both as a product of in vivo metabolism of Apremilast and as an impurity that can be present in the final drug substance due to the manufacturing process.

Studies on the disposition of radiolabeled Apremilast have identified a total of 23 metabolites in plasma, urine, and feces. nih.gov Unchanged Apremilast accounts for 45% of the circulating radioactivity, while the predominant metabolite is O-desmethyl apremilast glucuronide. researchgate.net this compound is one of the other minor metabolites formed through the various biotransformation pathways. researchgate.net The metabolic clearance of Apremilast is the primary route of its elimination from the body. researchgate.net

In the context of pharmaceutical manufacturing, this compound is also known as a potential process-related impurity in the synthesis of Apremilast. Its presence is significant enough that it is offered as a reference standard for analytical purposes, such as in the development and validation of methods for impurity profiling of Apremilast. synthinkchemicals.com The control of such impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Pharmacological and Biological Activity Investigations of O3 Desethyl Apremilast

Comparative Phosphodiesterase 4 (PDE4) Inhibition Activity Assessment

The primary mechanism of action of apremilast (B1683926) is the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels lead to the modulation of various inflammatory mediators. The inhibitory potency of O3-Desethyl Apremilast on PDE4 has been evaluated in comparison to its parent compound, apremilast.

Studies on the metabolism of apremilast have revealed that its major metabolites are significantly less pharmacologically active than the parent drug. Research indicates that the primary metabolites of apremilast demonstrate at least a 50-fold reduction in inhibitory activity against PDE4 when compared to apremilast. While specific IC50 values for this compound are not consistently reported in publicly available literature, the general consensus from metabolic studies is that it possesses substantially lower potency.

Table 1: Comparative PDE4 Inhibitory Activity

| Compound | IC50 (PDE4) | Relative Potency vs. Apremilast |

|---|---|---|

| Apremilast | ~74 nM | 1 |

Note: The IC50 value for major metabolites is an approximation based on the reported 50-fold decrease in activity.

Impact on Inflammatory Mediator Modulation

The inhibition of PDE4 by apremilast leads to a downstream effect on the production of pro- and anti-inflammatory cytokines. The ability of this compound to modulate these inflammatory mediators has been inferred from studies on apremilast's metabolites.

Consistent with its significantly lower PDE4 inhibitory activity, this compound is considered to have a negligible impact on the modulation of inflammatory cytokines compared to apremilast. Apremilast has been shown to decrease the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), IL-12, IL-17, and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10. drugbank.comnih.gov Given that the pharmacological activity of apremilast's metabolites is substantially reduced, their contribution to these cytokine-modulating effects is minimal.

Table 2: General Impact on Inflammatory Cytokine Production

| Compound | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-23, IL-17) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) |

|---|---|---|

| Apremilast | Significant Decrease | Significant Increase |

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental to the analysis of O3-Desethyl Apremilast (B1683926), providing the necessary separation from the parent compound and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation of Apremilast and its metabolites from biological samples. In studies investigating the metabolic profile of Apremilast, specific HPLC conditions have been established to achieve effective separation. For the analysis of [14C]Apremilast and its metabolites, including O3-Desethyl Apremilast, reversed-phase HPLC methods are typically employed. ijnrd.org

These methods often utilize C18 columns, which are well-suited for separating compounds with varying polarities. A gradient elution is commonly used, where the composition of the mobile phase is changed over the course of the analysis to ensure the effective separation of all compounds of interest.

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm) or ACE 3 C18 (150 × 4.6 mm, 3 μm) |

| Mobile Phase A | 0.4% formic acid in water; pH 3.2 with ammonium (B1175870) hydroxide |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 30°C |

| Detection | UV absorbance at 254 nm and radio-detector |

Mass Spectrometry-Based Detection Strategies

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound, offering high sensitivity and selectivity.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantification of Apremilast and its metabolites in biological matrices. ijnrd.org This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry.

For the analysis, plasma samples are often prepared using liquid-liquid extraction to isolate the analytes from matrix components that could interfere with the analysis. ijnrd.org A chiral LC-MS/MS assay has been validated for the determination of Apremilast concentrations in plasma. ijnrd.org While specific details for this compound are part of the broader metabolite profiling, the principles of detection would be similar, involving the monitoring of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure specificity and achieve low limits of quantification.

| Parameter | Condition |

|---|---|

| Technique | Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Liquid-liquid extraction with methyl tertiary butyl ether from stabilized plasma |

| Application | Quantification of Apremilast and profiling of metabolites, including this compound |

Method Development and Validation Parameters for this compound

While detailed validation reports focusing solely on this compound are not extensively published, the validation of the analytical methods used for the parent drug, Apremilast, provides a framework for the parameters that would be critical for its metabolite. The methods used for metabolite profiling are developed to be robust and reliable. ijnrd.orgajpaonline.com

The specificity of the analytical method is crucial to ensure that the detected signal corresponds only to this compound, without interference from the parent drug, other metabolites, or endogenous components of the biological matrix. In HPLC-UV methods, specificity is demonstrated by the separation of the analyte peak from other components. ijnrd.org In LC-MS/MS analysis, specificity is achieved by monitoring a unique mass transition for this compound, which provides a high degree of confidence in the identity of the detected compound. ijnrd.orgsps.nhs.uk The use of reference standards for this compound (CC-10047) aids in confirming the identity and ensuring the selectivity of the assay. ijnrd.org

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method. For this compound, these would be determined during the method validation for the broader analysis of Apremilast and its metabolites.

Assessment of Linearity, Accuracy, Precision, Robustness, and Ruggedness

The validation of analytical methodologies for the detection and quantification of this compound, an impurity of Apremilast, is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. researchgate.net These validation studies are crucial for methods used in quality control and stability testing of the Apremilast drug substance. researchgate.netscirp.org While specific validation data for this compound is often part of a broader validation of a stability-indicating method for Apremilast and all its related impurities, the principles and typical performance parameters are well-established. scirp.org

A stability-indicating analytical method is developed to separate and quantify Apremilast from its potential process-related impurities and degradation products. scirp.orgnih.gov Such methods are typically based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector. researchgate.net The validation of these methods includes a comprehensive assessment of linearity, accuracy, precision, robustness, and ruggedness for each of the impurities, including this compound.

Linearity is established to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions containing this compound at different concentrations. The linearity is then assessed by the correlation coefficient (r²) of the calibration curve, which is expected to be close to 1.

Accuracy of the method is determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the analyte recovered is calculated. The acceptance criteria for recovery are generally within a range of 98-102%. ijaem.net

Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Repeatability is determined by analyzing multiple replicates of a sample on the same day, while intermediate precision involves the analysis on different days, with different analysts, or using different equipment. ijaem.net The precision is expressed as the relative standard deviation (% RSD), which should be less than 2%. ijaem.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This can include changes in the mobile phase composition, flow rate, or column temperature. ijnrd.org The method is considered robust if the results remain consistent under these varied conditions.

Ruggedness demonstrates the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. asiapharmaceutics.info

The following table summarizes typical validation parameters for an analytical method for this compound, based on the validation of methods for Apremilast and its impurities.

Table 1: Summary of Analytical Method Validation Parameters for this compound

| Validation Parameter | Typical Performance |

|---|---|

| Linearity | |

| Range | Typically from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | |

| Spiking Level 1 (e.g., 50%) | 98.0% - 102.0% |

| Spiking Level 2 (e.g., 100%) | 98.0% - 102.0% |

| Spiking Level 3 (e.g., 150%) | 98.0% - 102.0% |

| Precision (% RSD) | |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

| Robustness | |

| Change in Flow Rate (±0.1 mL/min) | % RSD ≤ 2.0% |

| Change in Column Temperature (±5°C) | % RSD ≤ 2.0% |

| Ruggedness | |

| Different Analyst | % RSD ≤ 2.0% |

| Different Instrument | % RSD ≤ 2.0% |

Application as a Reference Standard and Impurity Standard

This compound is a critical component in the quality control of the active pharmaceutical ingredient (API) Apremilast. lgcstandards.comcarlroth.com It serves as both a reference standard and an impurity standard in various analytical procedures. lgcstandards.comsynthinkchemicals.com

As a reference standard , a well-characterized and highly purified form of this compound is used for the identification and quantification of this specific impurity in batches of Apremilast. lgcstandards.com The availability of a certified reference material is essential for the validation of analytical methods and for the routine quality control testing of the drug substance. Suppliers of chemical standards provide this compound with a Certificate of Analysis, which confirms its identity and purity. lgcstandards.com

As an impurity standard , this compound is used to assess the performance of analytical methods designed to detect and quantify impurities in Apremilast. synthinkchemicals.com This includes its use in forced degradation studies, where the degradation pathways of Apremilast are investigated under various stress conditions such as acid, base, oxidation, heat, and light. scirp.orgnih.gov The presence and formation of this compound under these conditions help in establishing the stability-indicating nature of the analytical method. scirp.org

The qualification and use of this compound as an impurity standard are vital for ensuring the consistency and safety of Apremilast, in compliance with global regulatory frameworks. synthinkchemicals.com Its use is integral to impurity profiling, method development, and batch release testing in the pharmaceutical industry. synthinkchemicals.com

Preclinical Disposition and Metabolic Fate Studies of Apremilast Leading to O3 Desethyl Apremilast

General Pathways of Elimination and Excretion of Apremilast (B1683926) Metabolites

Following oral administration, apremilast and its metabolites are eliminated from the body through both renal and fecal routes. nih.gov Mass balance studies in healthy male subjects receiving a single oral dose of [14C]apremilast demonstrated that radioactivity was nearly completely recovered, with a mean total recovery of approximately 97%. scispace.com

The primary route of excretion for the radioactive dose is urine, which accounts for approximately 58% of the administered radioactivity. researchgate.netnih.gov The remaining 39% is excreted in the feces. researchgate.netnih.gov The majority of the elimination occurs relatively quickly, with over 90% of the total radioactivity being recovered within the first four days after administration. scispace.com It is crucial to note that unchanged apremilast constitutes a very small fraction of the excreted material, accounting for less than 3% of the dose in urine and about 4% in feces. scispace.com This indicates that metabolic clearance is the principal mechanism of elimination for apremilast. nih.gov

Quantitative Analysis of Circulating and Excreted Proportions of Metabolites

Quantitative analysis of plasma, urine, and feces reveals that apremilast is extensively metabolized, with a diverse profile of metabolites. nih.gov In circulation, unchanged apremilast represents about 45% of the total radioactivity in plasma, while its metabolites constitute the remaining 55%. researchgate.netnih.gov The predominant circulating metabolite is a glucuronide conjugate of O-desmethyl apremilast (M12), which alone accounts for 39% of the radioactivity in plasma. nih.govresearchgate.net

The excretory profile further underscores the extent of apremilast metabolism. The vast majority of the drug is eliminated as metabolites. The major metabolite found in urine is O-desmethyl apremilast glucuronide, representing about 34% of the total administered dose. nih.gov Other metabolites, including those formed through O-deethylation like O3-Desethyl Apremilast, are considered minor, each accounting for a small percentage of the total dose. researchgate.netnih.gov While specific percentages for this compound are not individually detailed in major disposition studies, it is grouped among the minor metabolites formed through various pathways, including O-deethylation. nih.gov

Below are tables summarizing the quantitative disposition of apremilast and its metabolites.

Table 1: Cumulative Excretion of Radioactivity Following a Single Oral Dose of [14C]Apremilast

| Excretion Route | Mean Percentage of Administered Dose (%) |

|---|---|

| Urine | 58% |

| Feces | 39% |

| Total Recovery | ~97% |

Data sourced from studies on the disposition and metabolism of apremilast. nih.govresearchgate.net

Table 2: Proportions of Apremilast and Major Metabolite in Plasma and Excreta

| Component | Proportion in Plasma (% of Radioactivity) | Proportion in Excreta (% of Administered Dose) |

|---|---|---|

| Unchanged Apremilast | 45% | <7% |

| O-desmethyl apremilast glucuronide | 39% | 34% |

| Other Minor Metabolites (including this compound) | 16% | Not individually quantified |

Data compiled from human mass balance and metabolism studies. nih.govresearchgate.net

Contributions of Metabolic Clearance Pathways

The metabolic clearance of apremilast is the major route of its elimination and involves multiple, complex pathways. researchgate.netnih.gov These biotransformations occur through both Cytochrome P450 (CYP)-mediated and non-CYP-mediated reactions. dovepress.comresearchgate.net

The primary metabolic transformations include:

Oxidative Metabolism: This is a significant pathway, primarily mediated by the CYP3A4 enzyme, with minor contributions from CYP1A2 and CYP2A6. dovepress.comresearchgate.net This oxidative process leads to reactions such as O-demethylation, hydroxylation, and O-deethylation. The formation of this compound is a direct result of O-deethylation. nih.gov

Glucuronidation: Following oxidative metabolism, metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion. The most abundant metabolite, O-desmethyl apremilast glucuronide, is a product of this pathway. nih.govresearchgate.net

Hydrolysis: Non-enzymatic hydrolysis is another pathway involved in apremilast metabolism, contributing to the breakdown of the molecule. researchgate.netnih.gov

N-deacetylation: This is another identified minor pathway in the metabolism of apremilast. nih.gov

Metabolic clearance is the dominant elimination mechanism, while the excretion of the unchanged drug and non-enzymatic hydrolysis play lesser roles. researchgate.netnih.gov The variety of metabolic routes, including the O-deethylation that produces this compound, highlights the extensive biotransformation that apremilast undergoes before its final excretion from the body. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Apremilast |

| This compound |

| O-desmethyl apremilast |

Role in Pharmaceutical Research and Development

Applications in Drug Discovery and Development Research

Beyond its role in quality control, O3-Desethyl Apremilast (B1683926) serves important functions in the broader context of drug discovery and development.

Key research applications include:

Forced Degradation Studies: To understand the degradation pathways of Apremilast under various stress conditions (e.g., acid, base, oxidation, heat, light), forced degradation studies are performed. O3-Desethyl Apremilast, as a potential degradation product, is used to help identify the peaks observed in these studies, contributing to a comprehensive understanding of the drug's stability. synthinkchemicals.com

Analytical Method Optimization: The reference standard is essential for optimizing analytical methods to ensure they are robust and can separate this compound from Apremilast and other related impurities, which is critical for accurate quantification. synthinkchemicals.com

Pharmacological Activity Screening: As a metabolite, it is important to assess the pharmacological activity of this compound. Studies have investigated the inhibitory activity of Apremilast metabolites on phosphodiesterase 4 (PDE4) and TNF-α production. Research indicates that while some metabolites are active, the major circulating metabolites are generally inactive or significantly less active than the parent drug, Apremilast. europa.eunih.gov

Contribution to a Comprehensive Understanding of Apremilast's Metabolic Profile

Apremilast undergoes extensive metabolism in the body through multiple pathways. nih.gov this compound is one of the metabolites formed through these processes.

Identification of Metabolic Pathways: The identification of this compound (also referred to as M5) in human plasma, urine, and feces confirms that O-deethylation is one of the metabolic pathways for Apremilast clearance. europa.eunih.gov This process, along with O-demethylation, N-deacetylation, and hydrolysis, contributes to the extensive biotransformation of the drug. nih.gov

Mass Balance Studies: In human mass balance studies using radiolabeled [14C]Apremilast, various metabolites are identified and quantified to account for the total administered dose. This compound is one of several minor compounds identified, contributing to the complete picture of the drug's disposition. nih.gov

Pharmacokinetic Profile: While unchanged Apremilast and its O-desmethyl glucuronide metabolite are the predominant components in circulation, understanding the formation and clearance of minor metabolites like this compound helps in fully characterizing the drug's pharmacokinetics. nih.gov Studies have shown that the major metabolites are significantly less pharmacologically active than Apremilast itself. europa.eunih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.